N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-2-13-12(15)11-7-9-5-3-4-6-10(9)8-14-11/h3-6,11,14H,2,7-8H2,1H3,(H,13,15) |
InChI Key |
JLBQKJXQPPFPJI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:
Formation of 1,2,3,4-tetrahydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides for alkylation and acyl chlorides for acylation are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a tetrahydroisoquinoline derivative, a class of bicyclic organic compounds featuring a fused isoquinoline and piperidine structure. It has an ethyl group at the nitrogen atom and a carboxamide functional group at the 3-position of the tetrahydroisoquinoline ring, with stereochemistry at the 3-position being critical for its biological activity.
Chemical Properties and Reactions
The chemical behavior of (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves various reactions, often enzyme-mediated in biological systems. Understanding these mechanisms is important for drug design and synthesis.
Biological Activities
(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has significant biological activities and has been studied for its potential neuroprotective effects and its role as a modulator in various neurological disorders. Key biological activities include:
- Antioxidant Properties : It may exhibit antioxidant activity by scavenging free radicals, which is beneficial in preventing oxidative stress-related damage.
- Neuroprotective Effects : It has shown promise in protecting neuronal cells from apoptosis and promoting cell survival under stress conditions.
- Potential Antidepressant Activity : Some studies suggest that tetrahydroisoquinoline derivatives can influence neurotransmitter systems related to mood regulation.
Applications
The applications of (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide span various fields, especially in pharmaceutical development due to its neuroprotective and other properties. Interaction studies have focused on its binding affinity to various receptors and enzymes. (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be used as a synthetic intermediate for N-methyl-D-aspartic acid receptor antagonists .
Comparison with Other Tetrahydroisoquinolines
(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide shares structural similarities with other compounds within the tetrahydroisoquinoline family.
| Compound Name | Unique Features |
|---|---|
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Lacks carboxamide group; used in studies of addiction |
| N-Methyl-(1R)-tetrahydroisoquinoline | Exhibits different receptor binding profiles; potential analgesic properties |
| 6-Methoxy-(1R)-tetrahydroisoquinoline | Contains methoxy group; studied for anti-inflammatory effects |
Mechanism of Action
The mechanism of action of N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors in the nervous system, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Key Analogs and Their Features:
Structural Insights:
- Substituent Effects: Ethyl vs. Aromatic vs. Aliphatic Chains: JDTic and 4-Me-PDTic incorporate rigid aromatic and dimethylpiperidinyl groups, which enhance KOR selectivity via hydrophobic and hydrogen-bonding interactions. In contrast, the ethyl group in the target compound may limit such interactions, reducing potency . Stereochemistry: The 3R configuration in JDTic and 4-Me-PDTic is critical for high KOR affinity. Analogous stereochemical precision in N-ethyl-Tic-carboxamide (if maintained) could preserve activity .
Pharmacokinetic and Pharmacodynamic Comparisons:
- Duration of Action : JDTic exhibits prolonged antagonism (up to 28 days orally), attributed to slow dissociation from KOR and JNK-1 activation. Compounds like RTI-5989-212, lacking JNK activation, show short-lived effects .
- CNS Penetration : 4-Me-PDTic demonstrates favorable log BB and CNS MPO scores, predicting brain availability. The ethyl analog’s lower molecular weight (204.27 g/mol vs. ~500 g/mol for JDTic) may enhance blood-brain barrier permeability .
Therapeutic Potential and Limitations
- KOR Antagonists : JDTic and 4-Me-PDTic are promising for depression and substance use disorders due to KOR selectivity. The ethyl analog’s efficacy in these models remains unverified .
- Antimalarial/Antiviral Applications : N-cyclopropyl and N-tert-butyl analogs are explored for infectious diseases, though the ethyl variant’s role is underexplored .
- Safety Profiles : Ethyl derivatives may offer reduced toxicity compared to halogenated analogs (e.g., RTI-5989-240 with bromine), which pose metabolic liabilities .
Biological Activity
N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (ETHIQ) is a chiral compound derived from the tetrahydroisoquinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of ETHIQ, focusing on its mechanisms of action, therapeutic implications, and comparative studies with related compounds.
Chemical Structure and Properties
ETHIQ features an isoquinoline core with an ethyl group at the nitrogen position and a carboxamide functional group. Its molecular formula is C_{12}H_{15}N_{3}O, with a molecular weight of approximately 204.27 g/mol. The unique structural characteristics contribute to its diverse biological activities.
Research indicates that ETHIQ interacts with various biological targets, including enzymes and receptors. Its mechanism of action is thought to involve:
- Enzyme Inhibition : ETHIQ has shown potential in inhibiting certain enzymes linked to neurological disorders, which may lead to therapeutic applications in conditions such as Alzheimer’s disease and other neurodegenerative disorders .
- Receptor Modulation : The compound may modulate receptor activity, impacting neurotransmitter systems and potentially offering benefits in treating mood disorders and anxiety.
Biological Activities
ETHIQ exhibits a range of biological activities that are summarized in the following table:
Neuroprotective Effects
A study investigated the neuroprotective properties of ETHIQ in models of oxidative stress. The results indicated that ETHIQ significantly reduced neuronal cell death induced by oxidative agents, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various tetrahydroisoquinoline derivatives, ETHIQ exhibited notable antibacterial activity against E. coli and other pathogenic bacteria. This positions ETHIQ as a candidate for further development into antimicrobial agents .
Comparative Analysis with Related Compounds
ETHIQ shares structural similarities with other tetrahydroisoquinoline derivatives. The following table highlights key differences and similarities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group instead of ethyl | Similar neuroprotective effects |
| 1-(4-Methoxyphenyl)-1H-pyrrole | Different core structure | Varies significantly in receptor binding |
| 1,2,3,4-Tetrahydroisoquinoline | Lacks carboxamide group | Broader spectrum of antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
